3-(3,4-dimethylphenyl)-8-methoxy-5-[(3-methoxyphenyl)methyl]-5H-pyrazolo[4,3-c]quinoline
Description
Historical Evolution of Pyrazolo[4,3-c]Quinoline Derivatives
The pyrazolo[4,3-c]quinoline scaffold emerged as a chemically significant heterocyclic system in the early 20th century. The first synthesis of pyrazoloquinoline derivatives dates to 1911, when Michaelis reported the condensation of anthranilaldehyde with pyrazolones. Subsequent advancements by Niementowski utilized Friedländer condensation between anthranilic acid derivatives and cyclic ketones, yielding fused pyrazoloquinoline structures. The mid-20th century saw the Gould-Jacobs reaction become pivotal for constructing quinoline cores, enabling efficient annulation of pyrazole rings. Modern synthetic approaches, such as acid-promoted C–C bond cleavage between pyrazole-arylamines and β-keto esters, have expanded access to alkyl-substituted derivatives.
Key historical milestones include:
Systematic Nomenclature and IUPAC Classification
The IUPAC name 3-(3,4-dimethylphenyl)-8-methoxy-5-[(3-methoxyphenyl)methyl]-5H-pyrazolo[4,3-c]quinoline derives from its polycyclic framework and substituent positions:
| Structural Feature | Nomenclature Basis |
|---|---|
| Core heterocycle | Pyrazolo[4,3-c]quinoline (fusion at C4-C3) |
| Position 3 substituent | 3,4-Dimethylphenyl |
| Position 5 substituent | (3-Methoxyphenyl)methyl |
| Position 8 substituent | Methoxy |
Numbering follows IUPAC priority rules:
- Quinoline nitrogen at position 1
- Pyrazole ring fused across positions 3-4 of quinoline
- Substituents prioritized by Cahn-Ingold-Prelog rules
Positional Analysis of Substituents in Heterocyclic Frameworks
The compound exhibits three critical substituents influencing its electronic and steric profile:
Table 1: Substituent Effects on Molecular Properties
| Position | Substituent | Electronic Effect | Steric Contribution (ų) |
|---|
Properties
IUPAC Name |
3-(3,4-dimethylphenyl)-8-methoxy-5-[(3-methoxyphenyl)methyl]pyrazolo[4,3-c]quinoline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H25N3O2/c1-17-8-9-20(12-18(17)2)26-24-16-30(15-19-6-5-7-21(13-19)31-3)25-11-10-22(32-4)14-23(25)27(24)29-28-26/h5-14,16H,15H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXSOPIJVYNBJTO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=NN=C3C2=CN(C4=C3C=C(C=C4)OC)CC5=CC(=CC=C5)OC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H25N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,4-dimethylphenyl)-8-methoxy-5-[(3-methoxyphenyl)methyl]-5H-pyrazolo[4,3-c]quinoline typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions are generally mild and tolerant of various functional groups, making it suitable for synthesizing complex molecules like this compound.
Industrial Production Methods
Industrial production of this compound may involve optimizing the Suzuki–Miyaura coupling reaction for large-scale synthesis. This includes selecting appropriate solvents, catalysts, and reaction conditions to maximize yield and minimize costs. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
3-(3,4-dimethylphenyl)-8-methoxy-5-[(3-methoxyphenyl)methyl]-5H-pyrazolo[4,3-c]quinoline can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form corresponding alcohols or amines.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups may yield aldehydes or carboxylic acids, while reduction may yield alcohols or amines.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(3,4-dimethylphenyl)-8-methoxy-5-[(3-methoxyphenyl)methyl]-5H-pyrazolo[4,3-c]quinoline involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 3-(3,4-dimethoxyphenyl)-8-methoxy-5-[(3-methoxyphenyl)methyl]-5H-pyrazolo[4,3-c]quinoline
- 3-(3,4-dimethylphenyl)-8-methoxy-5-[(4-methoxyphenyl)methyl]-5H-pyrazolo[4,3-c]quinoline
Uniqueness
3-(3,4-dimethylphenyl)-8-methoxy-5-[(3-methoxyphenyl)methyl]-5H-pyrazolo[4,3-c]quinoline is unique due to its specific substitution pattern and functional groups
Biological Activity
3-(3,4-Dimethylphenyl)-8-methoxy-5-[(3-methoxyphenyl)methyl]-5H-pyrazolo[4,3-c]quinoline (CAS No: 866349-61-3) is a compound belonging to the pyrazoloquinoline class, which has garnered attention for its potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound has a molecular formula of C27H25N3O2 and a molecular weight of 441.50 g/mol. Its structure features a pyrazoloquinoline core with various substituents that contribute to its biological activity.
Pharmacological Activities
Research indicates that compounds in the pyrazoloquinoline class exhibit a range of biological activities, including:
- Antitumor Activity : Pyrazoloquinolines have been shown to inhibit various cancer cell lines by targeting key signaling pathways involved in tumor growth. Specifically, they may inhibit kinases such as BRAF and EGFR, which are crucial in the proliferation of cancer cells .
- Anti-inflammatory Properties : Studies demonstrate that these compounds can modulate inflammatory responses by inhibiting pro-inflammatory cytokines and enzymes such as COX-2 and TNF-alpha .
- Antimicrobial Activity : Some derivatives exhibit significant antibacterial and antifungal properties against a variety of pathogens, indicating their potential as antimicrobial agents .
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:
- Kinase Inhibition : The compound may act as an inhibitor of receptor tyrosine kinases (RTKs) involved in cancer progression.
- Cell Cycle Regulation : It can induce cell cycle arrest in cancer cells, leading to apoptosis.
- Antioxidant Activity : The compound may also exhibit antioxidant properties that help mitigate oxidative stress within cells.
Case Studies
Several studies have investigated the biological activity of related pyrazoloquinolines, providing insights into their therapeutic potential:
- Antitumor Efficacy : A study evaluated the efficacy of various pyrazoloquinolines against breast cancer cell lines (MCF-7 and MDA-MB-231). The results indicated that certain derivatives showed enhanced cytotoxicity when combined with doxorubicin, suggesting a synergistic effect that could improve treatment outcomes .
- Anti-inflammatory Effects : In an animal model of inflammation, a derivative demonstrated significant reduction in edema and inflammatory markers, supporting its potential use in treating inflammatory diseases .
Data Table
Here is a summary table highlighting key findings related to the biological activity of this compound:
Q & A
Q. What are the key considerations for designing an efficient synthesis route for this pyrazoloquinoline derivative?
Methodological Answer:
- Optimize Suzuki–Miyaura coupling for constructing the pyrazoloquinoline core, ensuring regioselectivity by selecting appropriate arylboronic acids and catalysts (e.g., Pd(PPh₃)₄) .
- Use microwave-assisted synthesis to accelerate reaction rates and improve yields (e.g., 40–60% yields in 30 minutes vs. 24 hours under conventional heating) .
- Incorporate multi-step purification protocols (e.g., column chromatography followed by recrystallization) to address byproduct formation from competing substitution patterns .
Q. Which analytical techniques are critical for characterizing this compound’s structure and purity?
Methodological Answer:
- X-ray crystallography to resolve bond angles and torsional strain in the fused pyrazole-quinoline system, especially around the 3,4-dimethylphenyl substituent .
- ¹H/¹³C NMR to confirm regiochemistry of methoxy groups and methyl substitutions (e.g., chemical shifts at δ 3.8–4.2 ppm for methoxy protons) .
- HPLC-MS with a C18 column (acetonitrile/water gradient) to detect impurities (<0.5% threshold) and validate synthetic reproducibility .
Q. How can researchers assess the compound’s stability under experimental conditions?
Methodological Answer:
- Conduct accelerated degradation studies in buffered solutions (pH 1–10) at 40°C for 72 hours, monitoring via UV-Vis spectroscopy (λmax ~320 nm) for quinoline ring decomposition .
- Use thermal gravimetric analysis (TGA) to determine decomposition thresholds (>200°C typical for pyrazoloquinolines) and guide storage conditions .
Advanced Research Questions
Q. How do substituent variations (e.g., methoxy vs. methyl groups) influence bioactivity and solubility?
Methodological Answer:
- Perform structure-activity relationship (SAR) studies by synthesizing analogs with halogen or hydroxyl substitutions at the 3-methoxyphenyl position. Compare IC₅₀ values in enzyme inhibition assays (e.g., COX-2) .
- Evaluate solubility using shake-flask methods (logP ~4.9 predicted via XLogP3) and correlate with substituent polarity. Methoxy groups enhance aqueous solubility by 20–30% compared to methyl analogs .
Q. What strategies resolve contradictions in reported biological activity data across studies?
Methodological Answer:
- Conduct orthogonal assays (e.g., cell-based vs. enzymatic assays) to distinguish direct target engagement from off-target effects. For example, discrepancies in antiproliferative activity may arise from variations in cell line metabolism .
- Control for stereochemical impurities using chiral HPLC (e.g., Chiralpak AD-H column) to isolate enantiomers, as racemic mixtures can obscure dose-response relationships .
Q. How can computational modeling predict interactions with biological targets?
Methodological Answer:
- Use molecular docking (AutoDock Vina) to simulate binding to kinase domains (e.g., EGFR), prioritizing residues (e.g., Lys721) for mutagenesis studies. Validate predictions with SPR (surface plasmon resonance) to measure binding kinetics (KD) .
- Apply QSAR models trained on pyrazoloquinoline derivatives to optimize substituent placement for enhanced target affinity and reduced cytotoxicity .
Q. What are the challenges in establishing a robust pharmacokinetic profile for this compound?
Methodological Answer:
- Perform hepatic microsomal stability assays (human/rat) to identify metabolic hotspots (e.g., demethylation of the 8-methoxy group via CYP3A4) .
- Use PAMPA (parallel artificial membrane permeability assay) to predict blood-brain barrier penetration, critical for CNS-targeted applications .
Data Analysis and Optimization
Q. How should researchers address low yields in multi-step syntheses?
Methodological Answer:
- Optimize protecting group strategies (e.g., tert-butyldimethylsilyl for hydroxyl intermediates) to prevent side reactions during quinoline ring formation .
- Implement DoE (Design of Experiments) to identify critical parameters (e.g., solvent polarity, temperature) in the condensation step, improving yields from 25% to 55% .
Q. What methods validate the compound’s mechanism of action in complex biological systems?
Methodological Answer:
- Use CRISPR-Cas9 knockouts of putative targets (e.g., PI3K) in cell lines to confirm pathway-specific effects observed in viability assays .
- Apply phosphoproteomics (LC-MS/MS) to map downstream signaling changes, distinguishing primary targets from compensatory mechanisms .
Q. How can enantiomeric purity impact therapeutic efficacy and toxicity?
Methodological Answer:
- Compare (−)- and (+)-enantiomers in vivo (e.g., murine models) to assess differential toxicity. For example, (−)-enantiomers of related 8-aminoquinolines show 3–5x lower methemoglobinemia risk .
- Use vibrational circular dichroism (VCD) to assign absolute configurations and correlate with activity, ensuring reproducibility in preclinical studies .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
